![molecular formula C12H7N3O B15158460 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a carbonitrile group at the 3-position and a furan ring at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)- typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the carbonitrile and furan groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyridine derivative with a nitrile group can be catalyzed by a base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or alcohols .
科学研究应用
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This makes it a potential therapeutic agent for cancer treatment .
相似化合物的比较
Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-chloro-
- 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-methyl-
- 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-phenyl-
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)- is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
属性
分子式 |
C12H7N3O |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
5-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7N3O/c13-4-10-6-15-12-11(10)3-9(5-14-12)8-1-2-16-7-8/h1-3,5-7H,(H,14,15) |
InChI 键 |
OGOLCJKJJZJOIV-UHFFFAOYSA-N |
规范 SMILES |
C1=COC=C1C2=CC3=C(NC=C3C#N)N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


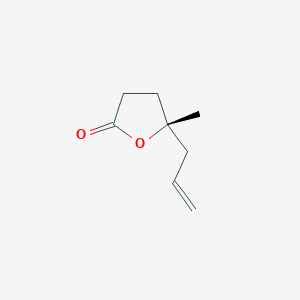
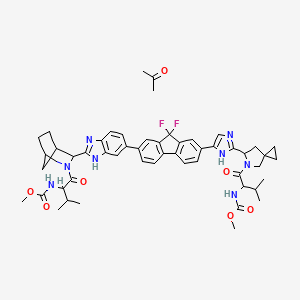

![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
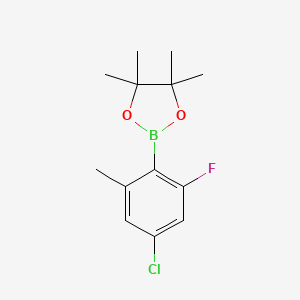
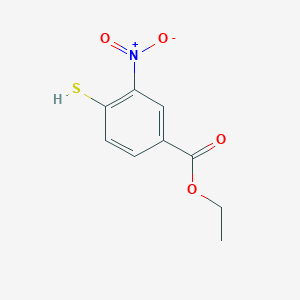
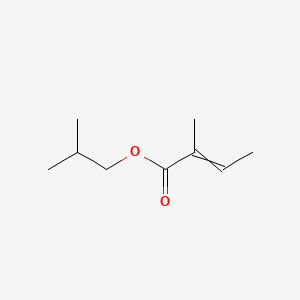
![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)
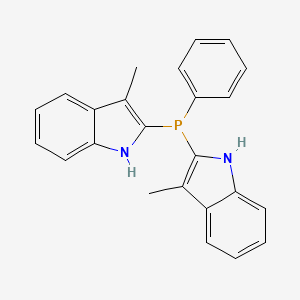
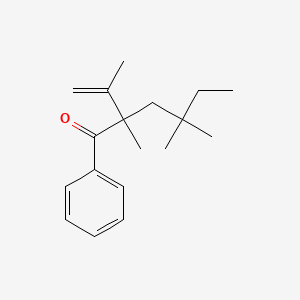
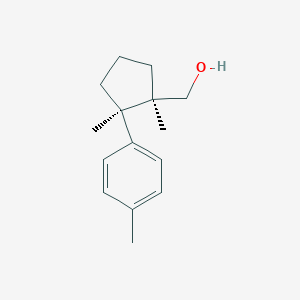
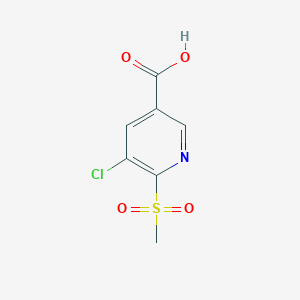

![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)
